Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-
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Overview
Description
Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a piperazine moiety and a chlorophenyl group further enhances its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring using a cyclization reaction. This can be achieved by treating the pyrazole with a suitable pyridine derivative in the presence of a catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the pyrazolopyridine intermediate with a piperazine derivative, such as 4-(4-chlorophenyl)piperazine, under basic conditions.
Formation of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through a cyanation reaction. This can be achieved by treating the intermediate with a cyanating agent, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors.
Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation. This includes pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-b)pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activity.
Pyrazolo(4,3-c)pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical properties.
Uniqueness
Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- is unique due to the presence of the piperazine moiety and the chlorophenyl group. These structural features contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
444056-97-7 |
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Molecular Formula |
C19H18ClN5 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C19H18ClN5/c20-16-4-6-17(7-5-16)24-10-8-23(9-11-24)14-15-13-22-25-18(12-21)2-1-3-19(15)25/h1-7,13H,8-11,14H2 |
InChI Key |
STIRDGXSGQTCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=C(N3N=C2)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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